N-(2-ethylhexyl)methanesulfonamide

Description

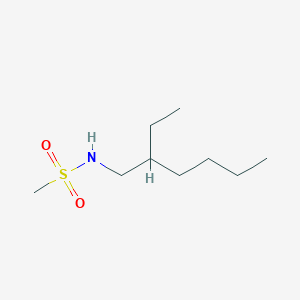

N-(2-Ethylhexyl)methanesulfonamide is a sulfonamide derivative characterized by a branched 2-ethylhexyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme inhibitory properties, and their structural versatility allows for tuning of physicochemical properties such as solubility, lipophilicity, and thermal stability .

Properties

IUPAC Name |

N-(2-ethylhexyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2S/c1-4-6-7-9(5-2)8-10-13(3,11)12/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAPRBEUJVXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-ethylhexyl)methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with 2-ethylhexylamine. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{C}8\text{H}{17}\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHC}8\text{H}{17} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids and sulfonyl chlorides.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted sulfonamides and related compounds.

Scientific Research Applications

Organic Synthesis

N-(2-ethylhexyl)methanesulfonamide serves as a versatile reagent in organic synthesis. It can be used to form various sulfonamide derivatives which are crucial intermediates in the production of pharmaceuticals.

Reactions Involving this compound:

- Oxidation: Converts to sulfoxides or sulfones.

- Reduction: Can yield amines.

- Substitution: Acts as a nucleophile in reactions with electrophiles.

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action often involves inhibition of specific enzymes, disrupting metabolic pathways.

Case Study: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its derivatives have been investigated for potential use in treating infections and cancer.

Example:

A derivative of this compound was synthesized and tested for anticancer activity against human cancer cell lines, showing promising results in inhibiting cell proliferation.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Polymer Chemistry: Used as an additive to enhance the performance characteristics of polymers.

- Coatings: Acts as a surfactant or dispersing agent in paint formulations.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

These positional isomers differ in the methyl group placement on the phenyl ring. Computational studies (DFT) reveal distinct vibrational transitions and NMR chemical shifts due to steric and electronic effects:

- NMR Shifts : The ortho-substituted derivative (2-methylphenyl) exhibits downfield shifts in $ ^1H $ NMR due to anisotropic effects, while the meta-substituted (3-methylphenyl) shows moderate deshielding .

- Vibrational Modes : The C–S stretching frequencies differ by ~10 cm$ ^{-1} $, attributed to variations in conjugation with the aromatic ring .

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

This compound features an ethyl group and a methoxy-substituted aryl ring.

N-Cyclohexyl-N-ethylbenzenesulfonamide

The bulky cyclohexyl group introduces significant steric hindrance, reducing molecular flexibility. Single-crystal X-ray studies show dihedral angles of 37–40° between the phenyl and cyclohexyl rings, influencing packing efficiency and melting points .

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility

- Branched Alkyl Groups : The 2-ethylhexyl group in the target compound likely enhances lipophilicity compared to linear alkyl chains (e.g., ethyl or methyl), improving membrane permeability but reducing aqueous solubility.

- Aryl vs. Alkyl Substituents : Aryl derivatives (e.g., 2-methoxyphenyl) exhibit higher melting points due to π-π stacking, whereas bulky alkyl groups (e.g., cyclohexyl) lower melting points by disrupting crystal packing .

Spectral Characteristics

- $ ^1H $ NMR : Alkyl-substituted sulfonamides (e.g., N-ethyl) show upfield shifts for protons adjacent to the sulfonamide group (δ 1.0–1.5 ppm), while aryl derivatives display aromatic proton signals at δ 6.5–7.5 ppm .

- IR Spectroscopy : S=O stretching vibrations in sulfonamides typically occur at 1150–1350 cm$ ^{-1} $. Electron-withdrawing substituents (e.g., nitro groups) increase S=O bond polarization, shifting absorption to higher frequencies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-ethylhexyl)methanesulfonamide and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example:

Aminolysis : React methanesulfonyl chloride with 2-ethylhexylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Multi-step functionalization : Introduce substituents (e.g., halogens) via electrophilic aromatic substitution or coupling reactions. Optimize reaction time (6–24 hours) and temperature (0–80°C) to balance yield and selectivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities often arise from incomplete sulfonylation; recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify alkyl chain conformation and sulfonamide group integration (e.g., S=O protons resonate at δ 3.0–3.5 ppm) .

- FT-IR : Confirm sulfonamide S=O stretching vibrations (1150–1350 cm) and N-H bending (1550–1650 cm) .

- Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H] at m/z 236.2) and fragmentation patterns .

Q. How does the presence of substituents (e.g., halogens) affect the reactivity of methanesulfonamide compounds?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilic substitution reactivity at para positions. For example, iodination of N-(2-fluoro-4-iodophenyl)methanesulfonamide proceeds efficiently with NIS (N-iodosuccinimide) in acetic acid .

- Steric effects : Bulky substituents (e.g., 2-ethylhexyl) reduce nucleophilic attack on the sulfonamide group, favoring stability in acidic conditions .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure of methanesulfonamide derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 or ORCA to optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict UV/Vis absorption spectra (e.g., λmax ≈ 270–300 nm) .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvation in ethanol or DMSO. Compare computed dipole moments (4–6 Debye) with experimental dielectric constants .

- Applications : Predict regioselectivity in substitution reactions or binding affinity to biological targets (e.g., COX-2 inhibition) .

Q. How can researchers resolve contradictions in reported biological activities of methanesulfonamide derivatives?

- Methodological Answer :

Dose-response analysis : Use enzyme inhibition assays (e.g., COX-2 IC50 values) to differentiate true activity from assay artifacts. For example, NS-398 (a COX-2 inhibitor) shows IC50 = 1.5 µM in cell-free systems but variable efficacy in vivo .

Structural comparisons : Overlay crystallographic data (e.g., from PDB) with docking simulations (AutoDock Vina) to identify critical binding residues. Note that halogen substituents may improve hydrophobic interactions but reduce solubility .

Q. What strategies optimize the yield and purity of methanesulfonamide derivatives in multi-step syntheses?

- Methodological Answer :

- Purification : Use flash chromatography (hexane:acetone = 3:1) for intermediates. For final products, recrystallize in ethanol/water (70:30) to remove unreacted amines .

- Reaction Monitoring : Employ in situ IR spectroscopy to track sulfonamide formation (disappearance of S-O-Cl peaks at 850 cm) .

Q. What in silico approaches predict the bioavailability and toxicity of methanesulfonamide-based compounds?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to calculate LogP (optimal range: 2–4), topological polar surface area (<90 Ų for blood-brain barrier penetration), and hERG inhibition risk .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity (Ames test models) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for halogenated methanesulfonamides?

- Methodological Answer :

- Variable Factors :

- Solvent polarity : Higher polarity (e.g., DMF vs. THF) accelerates nucleophilic substitution but may promote side reactions (e.g., hydrolysis) .

- Catalyst load : Pd(OAc)2 (5 mol%) improves Suzuki coupling yields (75–90%) compared to ligand-free conditions (40–50%) .

- Resolution : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate purity via HPLC-DAD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.